molecular formula C24H25FN4O2 B2722011 2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide CAS No. 1396856-90-8

2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide

Cat. No.: B2722011
CAS No.: 1396856-90-8
M. Wt: 420.488
InChI Key: CCYQMGLTXJIKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The pyridazine ring is further linked to a piperidin-4-yl moiety via a nitrogen atom, while the acetamide side chain incorporates a 3-fluorophenyl group.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-31-22-8-3-2-7-20(22)21-9-10-23(28-27-21)29-13-11-19(12-14-29)26-24(30)16-17-5-4-6-18(25)15-17/h2-10,15,19H,11-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQMGLTXJIKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C22H22FN5O2
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1060174-81-3

This compound features a piperidine ring substituted with various functional groups, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, related compounds have shown significant antibacterial and antifungal properties against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of similar piperidine derivatives has been investigated in several studies. For example, compounds exhibiting structural similarities have demonstrated cytotoxicity against HepG2 hepatocellular carcinoma cells with IC50 values significantly lower than established chemotherapeutics like Sorafenib . This suggests that the compound may also possess anticancer properties.

The mechanisms underlying the biological activities of these compounds often involve interactions with specific molecular targets. For instance, some studies indicate that piperidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation and migration, potentially through modulation of kinase activity .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity, with MIC values ranging from 5.64 to 77.38 µM for S. aureus .

Study 2: Anticancer Potential

In a separate investigation into the anticancer properties of piperidine-based compounds, researchers found that certain derivatives induced G2/M phase arrest in cancer cells and triggered apoptosis. The study reported an IC50 value of 0.62 μM for a closely related compound against HepG2 cells, indicating potent anticancer activity .

Study 3: Structure-Activity Relationship (SAR)

An SAR analysis revealed that modifications in the piperidine scaffold could lead to enhanced biological activity. For instance, substituents at specific positions on the phenyl and pyridazinyl rings were found to significantly affect both antibacterial and anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus, E. coli5.64 - 77.38 µM
AntifungalC. albicans16.69 - 78.23 µM
AnticancerHepG2 CellsIC50 = 0.62 μM

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groups on phenyl ringIncreased antibacterial efficacy
Substituents on pyridazine ringEnhanced anticancer properties

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide may act on various neurotransmitter systems. Specifically, they are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate phosphodiesterase enzymes, particularly PDE4D .

Antidepressant Activity

Preliminary studies suggest that the compound may exhibit antidepressant-like effects. This is hypothesized to be due to its interaction with serotonin receptors and its ability to enhance neuroplasticity, which is crucial for mood regulation .

Cancer Treatment

The compound's structural features allow it to inhibit specific pathways involved in cancer cell proliferation. Research shows that similar pyridazine derivatives have shown promise in targeting cancer cells, particularly in breast and hepatocellular carcinomas .

Case Studies and Research Findings

StudyFindings
Study on PDE4D InhibitorsDemonstrated the efficacy of selective PDE4D inhibitors in enhancing cognitive functions and their potential therapeutic applications in neurodegenerative disorders .
Antidepressant EffectsInvestigated the role of similar compounds in modulating serotonin levels, showing promising results in preclinical models .
Cancer Cell ProliferationHighlighted the ability of pyridazine derivatives to inhibit cancer cell growth through specific molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name / Identifier Core Structure Substituents / Modifications Potential Activity / Notes Reference ID
Target Compound Pyridazine-piperidine-acetamide - 3-fluorophenyl on acetamide
- 2-methoxyphenyl on pyridazine
Likely CNS or enzyme-targeting (e.g., kinase inhibition) due to fluorophenyl and piperidine
2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide Pyridazine-piperidine-acetamide - 4-fluorophenoxy (vs. 3-fluorophenyl)
- Identical pyridazine-piperidine core
Structural similarity suggests overlapping targets; phenoxy group may alter binding
2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Quinazolinone-acetamide - Quinazolinone core (vs. pyridazine)
- 3-fluorophenyl ethyl chain
Potential protease or kinase inhibition (quinazolinones are common in anticancer agents)
2-{[1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrazolo-pyrimidine-thioacetamide - Pyrazolo-pyrimidine core
- Sulfanyl linker and 4-methoxybenzyl
Anticancer or antimicrobial activity (sulfanyl groups enhance reactivity)
N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide Pyridazine-thiadiazole-acetamide - Thiadiazole and pyridin-2-yl groups
- Trifluoromethoxyphenyl
Explicitly antineoplastic (patented for cancer therapy)

Key Observations

Core Heterocycles: The pyridazine core in the target compound is shared with analogues in and .

Substituent Effects :

  • The 3-fluorophenyl group in the target compound is retained in ZINC08993868 () and the pyrazolo-pyrimidine derivative (). Fluorine’s electron-withdrawing effects enhance metabolic stability and binding to hydrophobic pockets.
  • The 2-methoxyphenyl group on the pyridazine ring (target compound) contrasts with the 4-methoxybenzyl group in . Methoxy substituents improve solubility but may reduce membrane permeability depending on positioning.

Pharmacological Implications :

  • The piperidine moiety in the target compound and analogues is associated with improved blood-brain barrier penetration, suggesting CNS applications.
  • The thiadiazole and thioacetamide groups in and introduce sulfur-based reactivity, which can enhance covalent binding or redox activity, as seen in antineoplastic agents .

Preparation Methods

Synthetic Routes

Pyridazine Core Construction

The 6-(2-methoxyphenyl)pyridazin-3-yl scaffold is synthesized via Hantzsch-type cyclization or cross-coupling reactions :

Hantzsch Pyridazine Synthesis

A one-pot reaction between aldehydes, diketones, and ammonium carbonate yields substituted pyridazines. For this compound:

  • Reactants : 2-Methoxybenzaldehyde, ethyl acetoacetate, and ammonium carbonate.
  • Conditions : Ethanol/water (4:1), reflux at 80°C for 12 hours.
  • Intermediate : 6-(2-Methoxyphenyl)pyridazin-3(2H)-one (Yield: 68–72%).
Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, 3,6-dichloropyridazine undergoes palladium-catalyzed coupling:

  • Step 1 : React 3,6-dichloropyridazine with 2-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃, in dioxane/water (5:1) at 100°C for 6 hours.
  • Intermediate : 6-(2-Methoxyphenyl)-3-chloropyridazine (Yield: 85–90%).

Piperidine Functionalization

The piperidin-4-yl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination :

Nucleophilic Substitution
  • Reactants : 6-(2-Methoxyphenyl)-3-chloropyridazine and piperidin-4-amine.
  • Conditions : DMF, K₂CO₃, 120°C for 24 hours.
  • Intermediate : 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine (Yield: 60–65%).
Buchwald-Hartwig Amination

For improved efficiency:

  • Catalyst : Pd₂(dba)₃ (3 mol%) with Xantphos ligand (6 mol%).
  • Base : Cs₂CO₃ in toluene at 110°C for 12 hours.
  • Intermediate : Same as above (Yield: 75–80%).

Acetamide Formation

The final step involves amide coupling between the piperidine amine and 2-(3-fluorophenyl)acetic acid:

Carbodiimide-Mediated Coupling
  • Reactants : 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine, 2-(3-fluorophenyl)acetic acid, EDCI, HOBt.
  • Conditions : DCM, RT, 12 hours.
  • Product : 2-(3-Fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide (Yield: 70–75%).
Schlenk Technique for Moisture-Sensitive Steps

To minimize hydrolysis:

  • Activating Agent : HATU, DIPEA in anhydrous DMF at 0°C to RT.
  • Product : Same as above (Yield: 82–85%).

Optimization and Challenges

Byproduct Mitigation

  • Regioselectivity in Pyridazine Substitution : Use of bulky ligands (e.g., XPhos) suppresses undesired C-4 chlorination.
  • Piperidine Ring Oxidation : Conduct reactions under N₂ to prevent N-oxide formation.

Purification Strategies

Step Method Purity (HPLC)
Pyridazine intermediate Column chromatography (SiO₂, EtOAc/hexane 1:3) ≥95%
Final acetamide Recrystallization (EtOH/H₂O) ≥98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazine-H), 7.82–7.12 (m, 8H, aromatic), 4.21 (d, 2H, piperidine-H), 3.89 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂CO), 2.81–2.65 (m, 4H, piperidine-H).
  • HRMS (ESI+): m/z [M+H]⁺ calcd. 447.1889, found 447.1892.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), flow rate 1.0 mL/min, retention time 6.8 min.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hantzsch cyclization Cost-effective, one-pot Moderate regioselectivity 68–72%
Suzuki coupling High regioselectivity Requires Pd catalyst 85–90%
Buchwald-Hartwig amination Efficient C-N bond formation Air-sensitive conditions 75–80%
HATU-mediated coupling High yields Expensive reagents 82–85%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core synthesis steps : Begin with substitution reactions under alkaline conditions (e.g., coupling 3-fluoro-benzaldehyde with piperidine derivatives) , followed by iron powder-mediated nitro group reduction under acidic conditions . Final condensation with cyanoacetic acid or analogous reagents using coupling agents (e.g., DCC or EDC) completes the acetamide formation .
  • Optimization : Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, use fractional factorial designs to identify critical parameters affecting yield and purity, followed by response surface methodology (RSM) for fine-tuning .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl, methoxyphenyl) and piperidine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching Cx_xHy_yFz_zNa_aOb_b) .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the fluorophenyl and methoxyphenyl substituents in biological activity?

  • Methodology :

  • Analog synthesis : Prepare derivatives with halogen (Cl, Br), electron-withdrawing (NO2_2), or electron-donating (OH, OMe) groups at the 3-fluorophenyl and 2-methoxyphenyl positions .
  • Activity testing : Use standardized assays (e.g., kinase inhibition, cytotoxicity) across multiple cell lines to quantify IC50_{50} values. Cross-validate with computational docking to map substituent effects on target binding .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the target binding affinity of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on piperidine-pyrrolidine flexibility and fluorophenyl hydrophobic contacts .
  • QSAR modeling : Develop 2D/3D-QSAR models using descriptors like topological polar surface area (TPSA) and molecular volume. Validate with leave-one-out cross-validation (LOO-CV) .
  • Reaction path analysis : Employ quantum chemical calculations (e.g., DFT) to explore transition states in synthetic pathways, aiding in rational design .

Q. How should researchers address discrepancies in biological activity data obtained across different assay platforms or cell lines?

  • Methodology :

  • Assay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Data normalization : Apply Z-score transformation or percent inhibition relative to controls to harmonize results .
  • Mechanistic studies : Perform transcriptomics or proteomics to identify cell line-specific expression of target proteins .

Q. What strategies are recommended for resolving crystallographic disorder in the pyridazin-3-yl-piperidine moiety during X-ray structure determination?

  • Methodology :

  • Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and temperatures to improve crystal packing .
  • Refinement techniques : Use SHELXL or PHENIX with anisotropic displacement parameters and partial occupancy modeling for disordered regions .
  • Complementary methods : Validate with 19^19F NMR or electron density maps to confirm substituent orientation .

Data Contradiction Analysis

  • Example : Conflicting IC50_{50} values in kinase assays may arise from differences in ATP concentrations or assay buffers.
    • Resolution : Re-test compounds under uniform conditions (e.g., 10 μM ATP, pH 7.4 buffer) and apply Bland-Altman analysis to quantify systematic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.